molecular formula C18H36N2O14Pt B12891260 Platinum, (1,2-cyclohexanediamine-N,N')bis(D-gluconato-O1-, [SP-4-2-(1S-trans)] CAS No. 82310-65-4

Platinum, (1,2-cyclohexanediamine-N,N')bis(D-gluconato-O1-, [SP-4-2-(1S-trans)]

Cat. No.: B12891260
CAS No.: 82310-65-4
M. Wt: 699.6 g/mol
InChI Key: BNPLXCJQOYDPPN-UHFFFAOYSA-N
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Description

Platinum, (1,2-cyclohexanediamine-N,N’)bis(D-gluconato-O1-, [SP-4-2-(1S-trans)] is a coordination complex of platinum. This compound is notable for its potential applications in various fields, including medicinal chemistry and catalysis. The complex consists of a platinum ion coordinated with 1,2-cyclohexanediamine and D-gluconato ligands, forming a stable structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Platinum, (1,2-cyclohexanediamine-N,N’)bis(D-gluconato-O1-, [SP-4-2-(1S-trans)] typically involves the reaction of platinum salts with 1,2-cyclohexanediamine and D-gluconic acid under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully adjusted to facilitate the formation of the desired complex. The reaction mixture is then purified using techniques such as crystallization or chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and advanced purification techniques to ensure the quality and consistency of the final product. The production is carried out in specialized facilities equipped with the necessary infrastructure to handle platinum compounds safely and efficiently .

Chemical Reactions Analysis

Types of Reactions

Platinum, (1,2-cyclohexanediamine-N,N’)bis(D-gluconato-O1-, [SP-4-2-(1S-trans)] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state platinum complexes, while reduction may produce lower oxidation state species. Substitution reactions result in the formation of new platinum complexes with different ligands .

Scientific Research Applications

Platinum, (1,2-cyclohexanediamine-N,N’)bis(D-gluconato-O1-, [SP-4-2-(1S-trans)] has several scientific research applications:

Mechanism of Action

The mechanism of action of Platinum, (1,2-cyclohexanediamine-N,N’)bis(D-gluconato-O1-, [SP-4-2-(1S-trans)] involves its interaction with target molecules, such as DNA in the case of its medicinal applications. The platinum ion forms covalent bonds with nucleophilic sites on the DNA, leading to the formation of cross-links that inhibit DNA replication and transcription. This results in the inhibition of cell proliferation and induces cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Platinum, (1,2-cyclohexanediamine-N,N’)bis(D-gluconato-O1-, [SP-4-2-(1S-trans)] is unique due to its specific ligand arrangement, which imparts distinct chemical and biological properties. Its stability and reactivity make it a valuable compound for various applications, particularly in medicinal chemistry and catalysis .

Biological Activity

Platinum-based compounds have garnered significant attention in the field of cancer treatment due to their ability to interact with DNA and induce apoptosis in cancer cells. The compound Platinum, (1,2-cyclohexanediamine-N,N')bis(D-gluconato-O1-, [SP-4-2-(1S-trans)] , is a chiral platinum complex that exhibits unique biological activities influenced by its stereochemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and clinical implications.

The primary mechanism through which platinum complexes exert their anticancer effects is through the formation of DNA cross-links. These cross-links inhibit DNA replication and transcription, leading to cell cycle arrest and apoptosis. The stereochemistry of the ligand plays a crucial role in determining the efficacy and specificity of these interactions.

Key Mechanisms:

  • DNA Binding : Platinum complexes preferentially bind to N7 positions of guanine bases in DNA, forming covalent adducts that disrupt normal DNA function.
  • Induction of Apoptosis : The binding of platinum compounds to DNA triggers a cascade of cellular events leading to programmed cell death. This includes the activation of signaling pathways that promote apoptosis.
  • Influence of Ligand Stereochemistry : The specific arrangement of the chiral ligands affects the compound's interaction with biomolecules, influencing its pharmacokinetics and biological activity.

Biological Activity and Cytotoxicity

The biological activity of Platinum, (1,2-cyclohexanediamine-N,N')bis(D-gluconato-O1-, [SP-4-2-(1S-trans)] has been evaluated through various studies that highlight its cytotoxic effects against different cancer cell lines.

Table 1: Cytotoxicity Data

StudyCell LineIC50 (µM)Observations
Dufrasne et al. 2007Murine leukemia P-3885.4R isomer more effective than S isomer
Galanski et al. 2009Human ovarian carcinoma A27803.2Significant stereoselectivity observed
PMC5027619 2016Human lung carcinoma H4604.5Induced apoptosis via DNA damage

Case Studies

Several case studies have illustrated the clinical relevance of platinum complexes in cancer therapy:

  • Case Study: Rectal Cancer Treatment
    A 57-year-old female patient diagnosed with Stage III rectal adenocarcinoma was treated with an oxaliplatin-based regimen. The treatment led to significant tumor reduction but also resulted in hypersensitivity reactions, highlighting the importance of monitoring side effects associated with platinum therapies .
  • Case Study: Ovarian Cancer
    In a study involving patients with advanced ovarian cancer, the use of platinum-based chemotherapy resulted in a response rate exceeding 70%. However, variations in response were noted based on the stereochemistry of the administered compounds .

Research Findings

Recent research has focused on understanding how different structural configurations influence the biological activity of platinum complexes:

  • Chiral Discrimination : Studies have shown that enantiomers can exhibit distinct biological properties due to differences in their interaction with cellular components like DNA and proteins .
  • Pharmacokinetics : The pharmacokinetic profiles of these complexes are affected by their stereochemistry, influencing absorption, distribution, metabolism, and excretion (ADME) properties .

Properties

CAS No.

82310-65-4

Molecular Formula

C18H36N2O14Pt

Molecular Weight

699.6 g/mol

IUPAC Name

(2-azanidylcyclohexyl)azanide;2,3,4,5,6-pentahydroxyhexanoic acid;platinum(2+)

InChI

InChI=1S/C6H12N2.2C6H12O7.Pt/c7-5-3-1-2-4-6(5)8;2*7-1-2(8)3(9)4(10)5(11)6(12)13;/h5-8H,1-4H2;2*2-5,7-11H,1H2,(H,12,13);/q-2;;;+2

InChI Key

BNPLXCJQOYDPPN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)[NH-])[NH-].C(C(C(C(C(C(=O)O)O)O)O)O)O.C(C(C(C(C(C(=O)O)O)O)O)O)O.[Pt+2]

Origin of Product

United States

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